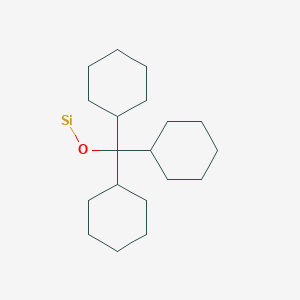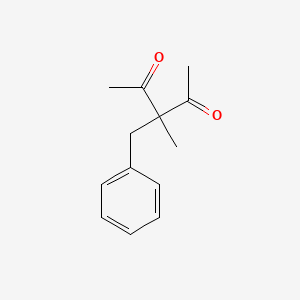
3-Benzyl-3-methylpentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-methylpentane-2,4-dione is an organic compound with the molecular formula C12H14O2 It is a derivative of pentanedione, featuring a benzyl group and a methyl group attached to the pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methylpentane-2,4-dione typically involves the alkylation of 2,4-pentanedione. One common method is the reaction of 2,4-pentanedione with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methylpentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzyl carboxylic acid or benzyl ketone.
Reduction: Benzyl alcohol or benzyl alkane.
Substitution: Bromobenzyl or nitrobenzyl derivatives.
Scientific Research Applications
3-Benzyl-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-methylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4-pentanedione: A simpler analog without the benzyl group.
3-Benzyl-2,4-pentanedione: Similar structure but lacks the methyl group.
3-Benzyl-3-methylbutane-2,4-dione: A structural isomer with a different arrangement of the carbon backbone.
Uniqueness
3-Benzyl-3-methylpentane-2,4-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
30169-43-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-benzyl-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-10(14)13(3,11(2)15)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChI Key |
MQZAEGSEVREZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


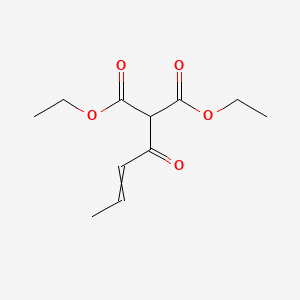
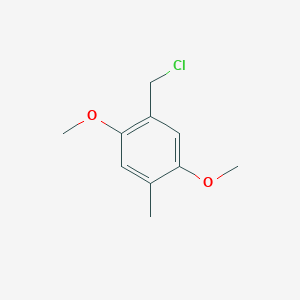
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
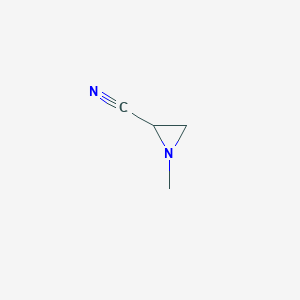
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
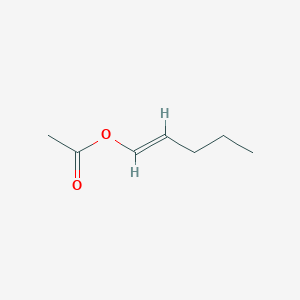
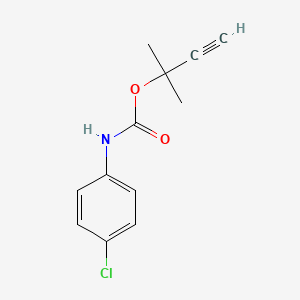
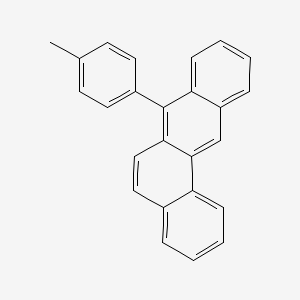
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
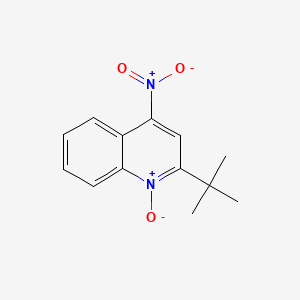
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
